Product packaging for 3-Methyl-1-phenylpiperazin-2-one(Cat. No.:CAS No. 72615-77-1)

3-Methyl-1-phenylpiperazin-2-one

Cat. No.: B1625461
CAS No.: 72615-77-1
M. Wt: 190.24 g/mol
InChI Key: MBOWZCXVWQNVEF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features of 3-Methyl-1-phenylpiperazin-2-one

This compound is a heterocyclic compound featuring a piperazinone core. Its structure is characterized by a six-membered ring containing two nitrogen atoms, a ketone group at the 2-position, a methyl group at the 3-position, and a phenyl group attached to the nitrogen at the 1-position. The systematic IUPAC name for this compound is 1-methyl-3-phenylpiperazin-2-one. nih.gov

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
CAS Number 72615-77-1
IUPAC Name 1-methyl-3-phenylpiperazin-2-one
Synonyms 1-methyl-2-oxo-3-phenylpiperazine

Significance of Piperazinone Scaffolds in Organic Synthesis and Medicinal Chemistry

Piperazinone scaffolds are considered "privileged structures" in medicinal chemistry. researchgate.netnih.gov This is due to their versatile nature, which allows for the creation of a wide array of derivatives with diverse biological activities. nih.govthieme-connect.com The piperazine (B1678402) ring system offers a flexible yet stable framework that can be readily modified at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. tandfonline.com

The presence of nitrogen atoms in the piperazine ring provides sites for hydrogen bonding and can influence the compound's solubility and basicity, which are critical pharmacokinetic properties. tandfonline.com The solid-phase synthesis of piperazinone-containing compounds has further expanded their accessibility for creating combinatorial libraries, accelerating the drug discovery process. acs.orgacs.org Piperazine and its derivatives have been successfully incorporated into drugs targeting a broad spectrum of therapeutic areas, including cancer, inflammation, and infectious diseases. researchgate.netnih.govnih.govthieme-connect.com

Role of this compound as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients

This compound serves as a crucial building block in the synthesis of several important active pharmaceutical ingredients. One of the most notable applications is in the production of Mirtazapine, an antidepressant drug. arkat-usa.orggoogle.com The synthesis of Mirtazapine often involves the use of 1-methyl-3-phenylpiperazine, which can be prepared from this compound through reduction reactions, for example, using lithium aluminum hydride. arkat-usa.orggoogle.com

The synthesis of this compound itself can be achieved through various routes, often starting from more basic precursors and involving steps like N-alkylation and cyclization. arkat-usa.orgresearchgate.net The strategic use of protecting groups is often employed to ensure the selective formation of the desired product. researchgate.net The development of efficient and selective synthetic methods for this compound and its subsequent conversion to APIs like Mirtazapine is an area of active research, aiming to improve yields and reduce the formation of byproducts. arkat-usa.orggoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1625461 3-Methyl-1-phenylpiperazin-2-one CAS No. 72615-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-11(14)13(8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWZCXVWQNVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501240
Record name 3-Methyl-1-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72615-77-1
Record name 3-Methyl-1-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1 Phenylpiperazin 2 One

Established Synthetic Routes for 3-Methyl-1-phenylpiperazin-2-one

The production of this compound can be achieved through several established synthetic pathways. These routes often involve multiple steps, including the use of protected intermediates, cyclization reactions, and specific methylation techniques to achieve the desired molecular structure.

Synthesis via Hydrogenation of Protected Intermediates

A primary method for synthesizing this compound involves the hydrogenation of a protected intermediate, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.comresearchgate.net This process typically utilizes a catalyst, like palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com The benzyl (B1604629) group serves as a protecting group for the nitrogen atom at the 4-position of the piperazinone ring, which is later removed through hydrogenation to yield the final product. google.com

The starting material, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, can be prepared by methylating 4-benzyl-2-oxo-3-phenylpiperazine. google.com This methylation is a critical step that introduces the methyl group at the 1-position of the piperazinone ring. google.com

Table 1: Hydrogenation of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine

Parameter Details
Starting Material 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine google.comchemsrc.com
Catalyst 5% Palladium on Carbon (Pd/C) google.com
Solvent Acetic Acid google.com
Pressure 100 psi google.com
Outcome Removal of the benzyl protecting group to yield 1-methyl-2-oxo-3-phenylpiperazine. google.com

Cyclization and Condensation Strategies in Piperazinone Formation

The formation of the core piperazinone ring is a key step in the synthesis of this compound. This is often achieved through cyclization and condensation reactions. nih.gov One common strategy involves the reaction between a diamine precursor and a suitable dicarbonyl compound or its equivalent. organic-chemistry.org For instance, the condensation of N-substituted ethylenediamine (B42938) with an α-halo-acetyl halide can lead to the formation of the piperazin-2-one (B30754) ring.

Another approach is the intramolecular cyclization of a linear precursor that already contains the necessary atoms for the piperazinone ring. nih.gov These strategies often require careful control of reaction conditions to favor the desired 6-membered ring formation and avoid polymerization or the formation of other side products. mdpi.com The use of solid-phase synthesis can also be advantageous, as the pseudo-dilution effect helps to minimize intermolecular reactions. nih.gov

Methylation Approaches and Regioselectivity Considerations

The introduction of the methyl group at the N1 position of the piperazinone ring is a crucial step that requires high regioselectivity. arkat-usa.org Direct methylation of 2-oxo-3-phenylpiperazine can lead to a mixture of products, including N1-methylated, N4-methylated, and N1,N4-dimethylated species, which complicates the purification process. google.com

To achieve selective N1-methylation, a common strategy is to first protect the N4 position with a group like a benzyl group. google.com The methylation is then carried out on the N1 position of the protected intermediate, 4-benzyl-2-oxo-3-phenylpiperazine, using a methylating agent such as methyl iodide in the presence of a base like sodium hydride. google.comarkat-usa.org This approach ensures that the methyl group is selectively introduced at the desired position. arkat-usa.org

Deprotection Steps in Multistep Synthesis

In multistep syntheses of this compound, deprotection steps are essential to remove protecting groups from the nitrogen atoms of the piperazine (B1678402) ring. researchgate.net The choice of deprotection method depends on the nature of the protecting group used.

For a benzyl protecting group, catalytic hydrogenation is a common and effective method. google.comresearchgate.net This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst. google.com For other protecting groups, such as the tert-butoxycarbonyl (Boc) group, acidic conditions are typically employed for its removal. mdpi.comjgtps.com For example, treatment with a strong acid like hydrochloric acid can effectively cleave the Boc group. researchgate.net The efficiency and selectivity of the deprotection step are critical for obtaining the final product in high purity. nih.gov

Challenges and Strategies for Selective Synthesis

Addressing Non-Selectivity and By-product Formation in Synthetic Pathways

A significant challenge in the synthesis of this compound is controlling the regioselectivity of reactions, particularly methylation. google.com Direct methylation of 2-phenylpiperazine (B1584378) or its 2-oxo derivative can result in a mixture of N-methylated products, leading to difficult and costly purification processes. google.com

To overcome this, the use of protecting groups is a key strategy. researchgate.net By protecting one of the nitrogen atoms, the other can be selectively functionalized. For example, protecting the N4 position with a benzyl group allows for the selective methylation of the N1 position. google.com Subsequently, the protecting group is removed to yield the desired 1-methyl-3-phenylpiperazin-2-one. google.com

Another challenge is the potential for the formation of by-products during cyclization reactions. mdpi.com Careful optimization of reaction conditions, such as temperature, solvent, and the choice of reagents, is crucial to maximize the yield of the desired piperazinone ring and minimize the formation of unwanted side products. organic-chemistry.orgmdpi.com

Development of Novel Intermediates for Improved Purity and Yield

The quest for higher purity and increased yields in the synthesis of this compound has spurred significant research into novel intermediates. A critical focus has been on optimizing the cyclization step, a pivotal stage in the formation of the piperazinone ring.

One notable advancement involves the utilization of N-(2-chloropropionyl)-N'-phenyl-ethylenediamine as a key intermediate. The intramolecular cyclization of this compound is a crucial step, and its efficiency is highly dependent on the reaction conditions. Studies have demonstrated that the choice of base and solvent system plays a critical role. For instance, the use of a phase-transfer catalyst in a toluene-water system with sodium hydroxide (B78521) has been shown to be an effective method for the synthesis.

Chemical Reactivity of the this compound Core

The chemical reactivity of the this compound scaffold provides a versatile platform for the synthesis of various derivatives. The core structure's amenability to reduction and further functionalization has been a subject of extensive investigation.

Reduction Reactions to Form 1-Methyl-3-phenylpiperazine

A significant chemical transformation of this compound is its reduction to form 1-methyl-3-phenylpiperazine. This reaction is a key step in the synthesis of various compounds. The choice of reducing agent is crucial for the successful conversion of the amide carbonyl group to a methylene (B1212753) group.

Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) have proven effective in this transformation. Typically conducted in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), this method generally affords high yields of the desired product. An alternative and often milder reducing agent is borane (B79455) (BH₃), frequently used as a complex with THF (BH₃-THF). This reagent also efficiently reduces the amide functionality within the piperazinone ring.

Table 1: Comparison of Reducing Agents for the Synthesis of 1-Methyl-3-phenylpiperazine

Reducing Agent Solvent Key Characteristics
Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF) Powerful reducing agent, typically results in high yields.
Borane-tetrahydrofuran (BH₃-THF) Tetrahydrofuran (THF) Milder reducing agent, also provides good yields.

Potential for Further Derivatization of the Piperazinone Ring

The this compound structure offers several sites for further chemical modification, enabling the creation of a diverse library of derivatives. The nitrogen atom at the 4-position of the piperazinone ring and the phenyl group are primary targets for derivatization.

The secondary amine at the N-4 position is particularly reactive and can be readily functionalized through various reactions. For example, it can undergo N-alkylation with alkyl halides or be acylated using acid chlorides or anhydrides to introduce a wide range of substituents.

Furthermore, the phenyl ring attached to the nitrogen at the 1-position is susceptible to electrophilic aromatic substitution. This allows for the introduction of various functional groups onto the aromatic ring, which can modulate the electronic and steric properties of the molecule. The specific position of substitution on the phenyl ring will be directed by the existing piperazinone moiety.

These derivatization possibilities underscore the value of this compound as a versatile scaffold in medicinal chemistry and drug discovery, providing a foundation for the synthesis of novel compounds with potentially diverse biological activities.

Structural Elucidation and Advanced Spectroscopic Characterization

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is instrumental in defining the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Methyl-1-phenylpiperazin-2-one, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the phenyl, piperazinone ring, and methyl protons.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and multiplicities will depend on the electronic effects of the piperazinone ring. The protons on the piperazinone ring itself would likely show complex splitting patterns due to spin-spin coupling. The proton at the C3 position, being adjacent to the methyl group, would likely appear as a quartet. The methyl group protons at C3 would, in turn, be expected to be a doublet. The methylene (B1212753) protons at C5 and C6 would likely present as multiplets.

A comparative analysis with the reported data for 1-ethyl-2-oxo-3-phenylpiperazine shows signals for the phenyl protons in the range of δ 7.27-7.40 ppm as a multiplet. The proton at C3 in this analog appears as a singlet at δ 4.55 ppm. The methylene protons of the piperazine (B1678402) ring show complex multiplets between δ 3.02 and 3.58 ppm. Based on this, a predicted ¹H NMR data table for this compound is presented below.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl-H7.0 - 7.5Multiplet
Piperazinone-H (C3)~4.1Quartet
Piperazinone-H (C5)3.2 - 3.6Multiplet
Piperazinone-H (C6)3.0 - 3.4Multiplet
Methyl-H (C3)~1.2Doublet
NH (if present)Broad singletBroad Singlet

Note: The presence and chemical shift of an NH proton would depend on the specific tautomeric form and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The most downfield signal is anticipated to be from the carbonyl carbon (C2) of the piperazinone ring, typically appearing in the range of δ 165-175 ppm due to the strong deshielding effect of the double-bonded oxygen.

The carbon atoms of the phenyl group would resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-Ar) will be in the lower end of this range. The piperazinone ring carbons (C3, C5, and C6) would appear in the aliphatic region. The C3 carbon, being adjacent to a nitrogen and a methyl group, will have a characteristic shift.

For the analog 1-ethyl-2-oxo-3-phenylpiperazine, the carbonyl carbon appears at δ 168.5 ppm. The aromatic carbons are observed between δ 128.4 and 140.4 ppm. The piperazine ring carbons are found at δ 41.5, 47.7, and 64.1 ppm. These values guide the predicted chemical shifts for the target molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)167 - 172
Phenyl (C-Ar)138 - 142
Phenyl (CH)120 - 130
Piperazinone (C3)55 - 65
Piperazinone (C5)45 - 55
Piperazinone (C6)40 - 50
Methyl (C3)15 - 25

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the piperazinone ring. This peak is typically observed in the region of 1630-1680 cm⁻¹. Other significant absorptions would include the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, usually found between 2850 and 3100 cm⁻¹. The C-N stretching vibrations of the piperazine ring would likely appear in the 1100-1300 cm⁻¹ region.

In the related compound 1-ethyl-2-oxo-3-phenylpiperazine, a strong C=O stretching band is reported at 1639 cm⁻¹. This provides a solid reference point for the expected carbonyl absorption in the target molecule.

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (if present)3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2980Medium
C=O Stretch (Amide)1640 - 1670Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-N Stretch1100 - 1300Medium

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also visible in the Raman spectrum, it is often weaker than in the IR. Conversely, the aromatic C=C stretching vibrations of the phenyl ring are typically strong and well-defined in the Raman spectrum, expected in the 1580-1620 cm⁻¹ region. The symmetric C-H stretching vibrations of the methyl and methylene groups would also be observable. Due to the lack of direct experimental data, the predicted assignments are based on general principles and comparison with similar structures.

Table 4: Predicted FT-Raman Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2980Strong
C=O Stretch (Amide)1640 - 1670Weak to Medium
Aromatic C=C Stretch1580 - 1620Strong
Ring Breathing (Piperazine)800 - 1000Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₁₄N₂O), the expected molecular weight is approximately 190.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 190.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring. We could anticipate the loss of the methyl group, the carbonyl group, or fragmentation of the ring structure itself, leading to characteristic daughter ions. For instance, cleavage of the bond between C2 and C3 could lead to fragments that help to confirm the substitution pattern. The mass spectrum of the analog 1-ethyl-2-oxo-3-phenylpiperazine shows a molecular ion peak [M+H]⁺ at m/z 205.2, consistent with its molecular formula.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺190Molecular Ion
[M-CH₃]⁺175Loss of a methyl group
[M-CO]⁺162Loss of carbon monoxide
[C₆H₅N]⁺91Fragment corresponding to phenyl-nitrene cation
[C₆H₅]⁺77Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions originating from its principal chromophores: the phenyl group and the amide functional group within the piperazinone ring. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this one, exhibit characteristic absorptions in the UV-visible region. uzh.ch

The primary electronic transitions observed are π → π* and n → π*. pharmatutor.org

π → π Transitions:* These transitions are of high energy and high intensity (large molar absorptivity, ε). They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, these transitions are associated with both the aromatic phenyl ring and the C=O double bond of the amide group. Conjugated systems, like the one present in the phenyl group, tend to have smaller energy gaps for π → π* transitions, resulting in absorption at longer wavelengths (typically above 200 nm). lumenlearning.com

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital of the carbonyl group. youtube.com Compared to π → π* transitions, n → π* transitions are of lower energy, thus occurring at longer wavelengths, and are significantly less intense (lower molar absorptivity). pharmatutor.orgyoutube.com

The polarity of the solvent can influence the wavelengths of these transitions. Typically, as solvent polarity increases, π → π* bands undergo a red shift (shift to longer wavelength), while n → π* bands experience a blue shift (shift to shorter wavelength). pharmatutor.org

Transition TypeAssociated ChromophoreExpected Wavelength (λmax) RangeRelative Intensity (ε)
π → πPhenyl Ring~200-280 nmHigh
π → πAmide (C=O)~190-210 nmModerate-High
n → π*Amide (C=O)~280-320 nmLow

X-ray Crystallography of Piperazinone and Related Derivatives

While specific crystallographic data for this compound is not available, extensive studies on related piperazine and heterocyclic derivatives provide a robust framework for understanding its solid-state structure. wm.eduiucr.orgresearchgate.netmdpi.com X-ray crystallography is the definitive method for determining molecular conformation and the arrangement of molecules in a crystal lattice. ias.ac.in

The three-dimensional structure of a molecule in the solid state is dictated by the spatial arrangement that minimizes steric strain and optimizes packing efficiency.

Piperazinone Ring Conformation: The six-membered piperazinone ring is expected to adopt a non-planar conformation to minimize ring strain. Analogous to piperazine and cyclohexane, a "chair" conformation is the most probable and energetically favorable arrangement. nih.goviucr.org However, the presence of the sp²-hybridized carbonyl carbon and the adjacent sp²-hybridized nitrogen (due to amide resonance) introduces some planarity, likely resulting in a distorted chair or a twisted-boat conformation. Studies on related N,N'-disubstituted piperazines have shown that the bond angles around the nitrogen atoms can approach 120°, indicating significant sp² character and a move towards a more planar conformation. wm.edu

The table below presents representative crystallographic data for a related heterocyclic compound, 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, to illustrate typical parameters. mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6980(7)
b (Å)8.4287(7)
c (Å)17.6359(15)
α (°)90
β (°)90.613(4)
γ (°)90
Volume (ų)1292.94(19)
Note: Data is for the related compound 1,4-diphenylpiperazine (B1604790) as a representative example. wm.eduresearchgate.net

The stability of a crystal lattice is derived from a complex network of intermolecular interactions that dictate how molecules arrange themselves. ias.ac.in For this compound, several types of interactions are anticipated to be significant.

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like N-H or O-H, weaker C–H···O hydrogen bonds are expected to be prominent. nih.gov The carbonyl oxygen atom is a potent hydrogen bond acceptor, and it can interact with hydrogen atoms from the methyl group or the phenyl ring of adjacent molecules. These interactions, while weak, are directional and play a crucial role in forming specific supramolecular assemblies, such as sheets or chains. iucr.org

π-Interactions: The presence of the phenyl ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent phenyl rings align. These interactions are important for stabilizing the crystal packing. researchgate.net Additionally, C–H···π interactions, where a C-H bond points towards the face of a phenyl ring, can further contribute to the cohesion of the crystal structure. nih.gov

Research on Derivatives and Structural Analogues of 3 Methyl 1 Phenylpiperazin 2 One

Synthetic Strategies for Substituted Piperazinone Derivatives

The synthesis of substituted piperazinone derivatives, including analogues of 3-methyl-1-phenylpiperazin-2-one, employs a variety of chemical reactions. These strategies are often designed to be efficient and allow for the introduction of a wide range of substituents at different positions of the piperazinone ring.

One common approach involves the cyclization of appropriately substituted diamine precursors. For instance, the reaction of N,N'-disubstituted ethylenediamines with α-halocarbonyl compounds can lead to the formation of the piperazinone ring. rsc.org Modifications of this method allow for the introduction of substituents at the N-1, N-4, C-3, C-5, and C-6 positions.

A notable method for creating 3-substituted piperazin-2-ones starts from chiral amino acids. This approach provides a straightforward way to introduce a specific stereochemistry at the C-3 position. An efficient six-step synthesis can transform chiral amino acids into 3-substituted piperazine-2-acetic acid esters. nih.gov These esters can then be further modified, offering a versatile route to a variety of derivatives.

Another strategy involves the use of multicomponent reactions, where several starting materials react in a single step to form a complex product. The aziridine (B145994) aldehyde-driven multicomponent synthesis of piperazinones is one such example, which has been shown to be highly diastereoselective. nih.gov

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of piperazinone derivatives. For example, a palladium-catalyzed cyclization has been used for the modular synthesis of highly substituted piperazines, which can be precursors to piperazinones. caltech.edu Furthermore, photoredox catalysis offers a modern approach to the C-H functionalization of piperazines, allowing for the direct introduction of substituents onto the carbon framework of the ring. mdpi.commdpi.com

The table below summarizes some of the key synthetic strategies for preparing substituted piperazinone derivatives.

Synthetic StrategyDescriptionKey Features
Cyclization of Diamines Reaction of substituted ethylenediamines with reagents like α-haloesters. rsc.orgA fundamental and widely used method for forming the piperazinone ring.
From Chiral Amino Acids Utilization of amino acids as starting materials to introduce chirality at the C-3 position. nih.govProvides excellent stereochemical control.
Multicomponent Reactions Combining multiple starting materials in a one-pot reaction to build the piperazinone core. nih.govOffers high efficiency and can generate complex molecules quickly.
Palladium-Catalyzed Reactions Employing palladium catalysts for cyclization and functionalization reactions. caltech.eduAllows for a wide range of transformations and high yields.
Photoredox Catalysis Using light-driven catalysts for C-H functionalization of the piperazine (B1678402) ring. mdpi.commdpi.comA modern and powerful method for direct modification of the carbon skeleton.

Stereochemical Aspects and Enantioselective Synthesis of Chiral Piperazinones

The stereochemistry of piperazinone derivatives is a critical aspect of their biological activity. The presence of chiral centers, such as the C-3 position in this compound, means that the compound can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have vastly different pharmacological properties.

Consequently, the development of enantioselective synthetic methods to produce single, desired stereoisomers is of paramount importance. One of the most significant breakthroughs in this area is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edunih.gov The use of chiral phosphine (B1218219) ligands in these reactions is key to achieving high levels of enantioselectivity. caltech.edu

Another powerful technique is the asymmetric hydrogenation of unsaturated piperazin-2-one (B30754) precursors. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Iridium-catalyzed asymmetric hydrogenation has also been successfully employed for this purpose. acs.org

The use of chiral auxiliaries derived from natural sources, such as amino acids, is another common strategy. These auxiliaries can direct the stereochemical outcome of a reaction and can be removed later in the synthetic sequence. Furthermore, enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, can also be used to obtain enantiomerically pure piperazinones.

The table below highlights some of the key enantioselective synthesis methods for chiral piperazinones.

Enantioselective MethodDescriptionKey Features
Palladium-Catalyzed Asymmetric Allylic Alkylation A versatile method for creating chiral α-substituted piperazin-2-ones. nih.govcaltech.edunih.govHigh yields and excellent enantioselectivities.
Asymmetric Hydrogenation The use of chiral catalysts (e.g., Pd or Ir-based) to hydrogenate unsaturated precursors. rsc.orgacs.orgProduces chiral piperazinones with high stereocontrol.
Chiral Pool Synthesis Starting from readily available chiral molecules like amino acids. rsc.orgInherits the stereochemistry from the starting material.
Multicomponent Reactions with Chiral Inputs Utilizing chiral starting materials in one-pot reactions to generate chiral products. nih.govEfficient and can produce complex chiral structures.
Enzymatic Resolution Employing enzymes to selectively react with one enantiomer of a racemic mixture. caltech.eduCan provide very high enantiomeric purities.

Structure-Activity Relationship (SAR) Investigations in Piperazine and Piperazinone Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For piperazine and piperazinone scaffolds, extensive research has been conducted to elucidate the key structural features required for interaction with various biological targets.

A pharmacophore is a three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target and elicit a biological response. For many biologically active piperazine derivatives, the pharmacophore includes a basic nitrogen atom, an aromatic ring, and a specific spatial arrangement of these and other functional groups. researchgate.netnih.gov

For arylpiperazine derivatives, the nature and position of substituents on the aryl ring, the length and nature of the linker connecting the piperazine to other parts of the molecule, and the substitution on the second piperazine nitrogen are all critical for activity. For instance, in a series of N-arylpiperazine derivatives, the presence of a phenyl ring substituted at the 4-position of the piperazine ring was found to be crucial for strong cytotoxic activity against certain cancer cell lines. nih.gov

Pharmacophore models for piperazine-based compounds often highlight the importance of hydrophobic pockets and a central basic core. nih.gov The optimal distance between these features is a key determinant of binding affinity and selectivity for the target receptor.

Modifying the structure of a piperazinone derivative can have a profound impact on its interaction with biological targets. These modifications can affect the molecule's affinity, selectivity, and efficacy.

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the N-1 phenyl ring can significantly influence biological activity. For example, in a series of arylpiperazine derivatives, the introduction of electron-withdrawing groups on the phenyl ring was found to enhance their antagonistic activity at certain receptors. nih.gov

Substitution at the C-3 Position: The nature of the substituent at the C-3 position is crucial for stereospecific interactions with the target. The presence of a methyl group, as in this compound, introduces a chiral center, and the two enantiomers can have different biological activities. Replacing the methyl group with larger or more functionalized groups can alter the binding mode and potency of the compound.

Substitution at the N-4 Position: The N-4 nitrogen of the piperazinone ring is a common site for modification. Attaching different alkyl or aryl groups at this position can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile and target engagement. For many arylpiperazine-based drugs, the N-4 substituent is a key determinant of their pharmacological profile. nih.gov

The following table provides examples of how structural modifications can impact the biological activity of piperazinone derivatives.

ModificationImpact on Biological Activity
Substitution on the N-1 Phenyl Ring Can alter receptor affinity and selectivity. Electron-withdrawing or donating groups can fine-tune the electronic properties of the molecule. nih.gov
Chirality at the C-3 Position Enantiomers can exhibit different potencies and even different pharmacological effects. nih.gov
Substitution at the N-4 Position Significantly influences pharmacokinetic properties and can be used to target different receptor subtypes. nih.gov
Introduction of Additional Functional Groups Can create new interactions with the biological target, potentially increasing affinity and efficacy.

Exploration of Piperazine Derivatives as Privileged Scaffolds in Medicinal Chemistry

The piperazine ring is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comcaltech.edursc.org This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. The versatility of the piperazine scaffold stems from several key features:

Two Modifiable Nitrogen Atoms: The presence of two nitrogen atoms allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties. mdpi.com

Favorable Physicochemical Properties: Piperazine-containing compounds often exhibit good aqueous solubility and oral bioavailability, which are desirable properties for drug candidates.

Conformational Flexibility: The piperazine ring can adopt different conformations, allowing it to adapt to the binding sites of various biological targets.

Due to these advantageous characteristics, the piperazine scaffold is found in a large number of approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, antidepressant, and antipsychotic agents. mdpi.comnih.gov

The exploration of derivatives of this compound and other substituted piperazinones is a testament to the enduring importance of this scaffold in drug discovery. By systematically modifying the structure of these compounds and studying their biological effects, researchers can develop new therapeutic agents with improved efficacy and selectivity. The rich chemistry of the piperazine ring, combined with its proven track record in drug development, ensures that it will remain a key building block for the medicines of the future. dongguk.edugoogle.com

Mechanistic Research and Pre Clinical Application Areas Focus on Chemical and Biological Mechanisms

Applications of 3-Methyl-1-phenylpiperazin-2-one in the Synthesis of Pharmacologically Active Compounds

The heterocyclic compound this compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural framework is particularly relevant in the creation of molecules with applications in the central nervous system. A notable example of its use is in the synthesis of Mirtazapine, an atypical antidepressant. The piperazine-core is a common feature in many drugs, and its derivatives are known to possess a wide range of biological activities. derpharmachemica.comapjhs.com

The synthesis of such compounds often involves the strategic modification of the piperazine (B1678402) ring. nih.gov The versatility of the piperazine scaffold allows for the introduction of various substituents, which can significantly alter the pharmacological properties of the resulting molecule. ijrrjournal.comwisdomlib.org This adaptability makes piperazine derivatives a frequent subject of research in medicinal chemistry for the development of new therapeutic agents. derpharmachemica.comthieme-connect.com

Exploration of Biological Target Interactions of Piperazine Derivatives

The piperazine moiety is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds due to its favorable physicochemical properties that can enhance solubility and bioavailability. mdpi.com Piperazine derivatives have been shown to interact with a wide array of biological targets, including receptors and enzymes, leading to their diverse pharmacological effects. researchgate.netresearchgate.net

Ligand Affinity Studies for Receptors and Enzymes

Piperazine derivatives have demonstrated affinity for a variety of receptors, playing a crucial role in their pharmacological actions. ijrrjournal.com These compounds can interact with biological targets through hydrogen bonds or ionic bonds, with the nitrogen atoms of the piperazine ring acting as hydrogen bond acceptors or becoming ionized under physiological conditions. researchgate.net

Numerous studies have focused on the interaction of piperazine derivatives with neurotransmitter receptors. For instance, certain arylpiperazine derivatives have been shown to bind to serotonin (B10506) and dopamine (B1211576) receptors, which is central to their application in treating central nervous system disorders. nih.govnih.gov The affinity for these receptors can be modulated by altering the substituents on the piperazine ring. ijrrjournal.comtandfonline.com For example, the introduction of a phenyl group at the N-aryl position can influence the affinity for specific serotonin receptor subtypes. nih.gov

Furthermore, piperazine derivatives have been investigated for their interaction with other receptors, such as histamine (B1213489) H3 receptors and sigma-1 receptors, highlighting their potential as multi-target ligands. nih.govacs.org The ability of these compounds to interact with multiple targets can lead to more complex pharmacological profiles and potentially enhanced therapeutic efficacy.

The following table summarizes the receptor binding affinities of selected piperazine derivatives:

Receptor Binding Affinities of Selected Piperazine Derivatives
Compound Target Receptor Affinity (Ki, nM) Reference
Arylpiperazine Derivative 5-HT1A 23.9 nih.gov
Arylpiperazine Derivative 5-HT2A 39.4 nih.gov
Arylpiperazine Derivative 5-HT7 45.0 nih.gov
Thiazolinylphenyl-piperazine 5-HT1A Varies nih.gov
Coumarin-piperazine derivative 5-HT1A 0.8 - 1.3 nih.gov
Indazole-piperazine derivative D2 Varies nih.gov
Indazole-piperazine derivative 5-HT1A Varies nih.gov
Indazole-piperazine derivative 5-HT2A Varies nih.gov
1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivative D2/D3/5-HT1A 0.9 - 19 thieme-connect.com
Piperazine Derivative Histamine H3 3.17 - 397 nih.govacs.org
Piperazine Derivative Sigma-1 3.64 - 1531 nih.gov

Investigation of Neurotransmitter System Modulation (e.g., serotonin, dopamine) in Related Compounds

The piperazine scaffold is a key component in many centrally acting drugs due to its ability to modulate neurotransmitter systems, particularly the serotonergic and dopaminergic systems. eurekaselect.comresearchgate.net This modulation is the basis for the therapeutic effects of many piperazine-containing drugs, including antidepressants, antipsychotics, and anxiolytics. ijrrjournal.comresearchgate.net

Arylpiperazine derivatives, for instance, are well-known for their interactions with serotonin (5-HT) and dopamine (D2) receptors. nih.gov They can act as agonists, antagonists, or partial agonists at these receptors, leading to a wide range of neuropharmacological effects. nih.govoup.com The specific activity depends on the substitution pattern of the arylpiperazine moiety. nih.gov For example, some piperazine derivatives have been shown to increase dopamine and serotonin release in the prefrontal cortex. oup.com

The modulation of these neurotransmitter systems is a key area of research for the development of new treatments for psychiatric disorders. nih.gov By fine-tuning the structure of piperazine derivatives, researchers aim to create compounds with specific receptor affinity profiles to achieve desired therapeutic outcomes with fewer side effects. nih.gov

Antimicrobial Activity Investigations of Piperazinone and Piperazine Analogues

The global challenge of antimicrobial resistance has spurred the search for novel antimicrobial agents. derpharmachemica.com Piperazine and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. derpharmachemica.comapjhs.comrjptonline.org The piperazine nucleus is considered a "privileged structure" that is frequently found in biologically active compounds. derpharmachemica.com

Numerous studies have demonstrated the efficacy of piperazine analogues against various microbial strains. For example, synthesized piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netresearchgate.netresearchgate.net Some derivatives have also exhibited potent antifungal activity against species like Candida albicans and Aspergillus niger. researchgate.netnih.gov

The antimicrobial activity of these compounds can be influenced by the nature of the substituents on the piperazine ring. researchgate.net For instance, the introduction of certain aryl or alkyl groups can enhance the antibacterial or antifungal potency. derpharmachemica.com The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.

The following table presents the antimicrobial activity of some piperazine derivatives:

Antimicrobial Activity of Selected Piperazine Derivatives
Compound/Derivative Microbial Strain Activity (e.g., MIC, Zone of Inhibition) Reference
Chalcone-containing piperazine Candida albicans MIC: 2.22 µg/mL derpharmachemica.com
Piperazine derivative Gram-positive bacteria MIC: 15 µg/L derpharmachemica.com
Piperine-piperazine analogue Vibrio cholerae 29 mm inhibition researchgate.net
Piperine-piperazine analogue Bacillus subtilis 26 mm inhibition researchgate.net
Piperazine-1,3,4-thiadiazole Vibrio cholerae, Bacillus subtilis Significant inhibition rjptonline.org
Piperazine derivatives Staphylococcus aureus, E. coli Significant activity researchgate.net
Piperazine derivatives Candida albicans, Aspergillus niger Significant activity researchgate.net
Piperazine Mannich bases Staphylococci, Micrococcus spp., Bacillus spp. Significant activity nih.gov
Piperazine compound RL-308 Shigella flexineri MIC: 2 µg/mL ijcmas.com

Anticancer Research Involving Piperazine-Containing Molecules

The piperazine scaffold is a key structural motif in a number of approved anticancer drugs and is actively being explored for the development of new chemotherapeutic agents. researchgate.net The versatility of the piperazine ring allows for the synthesis of a diverse range of compounds with potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com

Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways involved in tumor growth and survival. nih.gov For example, some piperazine-containing compounds have been found to induce both intrinsic and extrinsic apoptotic pathways in liver cancer cells. nih.gov

Research has demonstrated the cytotoxic effects of piperazine derivatives against a wide range of human tumor cell lines, including those from colon, breast, lung, and prostate cancers, as well as leukemia. mdpi.comnih.govnih.gov The potency of these compounds is often influenced by the specific substituents attached to the piperazine core. mdpi.com For instance, the introduction of certain aryl groups can significantly enhance the anticancer activity. nih.gov

The following table highlights the anticancer activity of several piperazine-containing molecules:

Anticancer Activity of Selected Piperazine Derivatives
Compound/Derivative Cancer Cell Line Activity (e.g., IC50, GI50) Reference
Quinoxalinyl–piperazine derivative LNCaP (Prostate) IC50: 3.67 µM nih.gov
Thiazolinylphenyl–piperazine Breast and Prostate Cancer Cells Significant reduction in cell viability nih.govmdpi.com
Vindoline–piperazine conjugate 23 MDA-MB-468 (Breast) GI50: 1.00 μM nih.gov
Vindoline–piperazine conjugate 25 HOP-92 (Non-small cell lung) GI50: 1.35 μM nih.gov
Piperazine-containing spirobenzo[h]chromene 65 HT-29 (Colon) IC50: 8.17 µM researchgate.net
Piperazine derivative 29 HCT-116 (Colon) IC50: 3.0 µM researchgate.net
Piperazine derivative 38 MCF7 (Breast) IC50: 20.2 µM researchgate.net
Piperazine derivative 38 K562 (Leukemia) IC50: 9.2 µM researchgate.net
Aminated quinolinequinone QQ1 ACHN (Renal) IC50: 1.5 µM nih.gov

Anti-inflammatory Properties of Related Piperazine Derivatives

Piperazine derivatives have garnered significant attention for their potential as anti-inflammatory agents. thieme-connect.com The piperazine nucleus is a versatile scaffold that has been incorporated into numerous compounds exhibiting potent anti-inflammatory activity. thieme-connect.com These compounds often work by modulating the production of pro-inflammatory mediators. nih.govnih.gov

Studies have shown that certain piperazine derivatives can reduce inflammation in various experimental models. For instance, some compounds have been effective in reducing paw edema and cell migration in carrageenan-induced inflammation models. nih.govnih.gov The mechanism of action for these anti-inflammatory effects can involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govnih.gov

The anti-inflammatory properties of piperazine derivatives make them attractive candidates for the development of new treatments for a range of inflammatory conditions. thieme-connect.com Research in this area is ongoing, with a focus on synthesizing novel derivatives with improved efficacy and safety profiles. mdpi.com

The following table details the anti-inflammatory effects of specific piperazine derivatives:

Anti-inflammatory Activity of Selected Piperazine Derivatives
Compound/Derivative Model/Assay Effect Reference
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) Carrageenan-induced paw edema Reduced edema formation nih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) Carrageenan-induced pleurisy Reduced cell migration, MPO activity, IL-1β, and TNF-α levels nih.gov
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) Carrageenan-induced paw edema Reduced edema nih.gov
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) Carrageenan-induced pleurisy Reduced cell migration and protein exudation nih.gov
Piperazine derivative PD-1 Nitrite production inhibition 39.42% inhibition nih.gov
Piperazine derivative PD-2 Nitrite production inhibition 33.7% inhibition nih.gov
Piperazine derivative PD-1 TNF-α generation inhibition 56.97% inhibition nih.gov
Piperazine derivative PD-2 TNF-α generation inhibition 44.73% inhibition nih.gov

Role in Asymmetric Catalysis and Enantioselective Separations

The chiral nature of this compound, owing to the stereocenter at the C3 position, makes it a molecule of significant interest in the fields of asymmetric synthesis and enantioselective separations. While direct studies detailing the use of this compound as an asymmetric catalyst are not prevalent in the reviewed literature, the broader context of chiral piperazine synthesis and resolution provides a strong framework for understanding its potential roles.

The synthesis of enantiomerically pure piperazines and related heterocycles is a critical challenge in medicinal and materials chemistry. Research into related chiral heterocycles highlights methodologies that are applicable to obtaining enantiopure this compound. One such powerful technique is kinetic resolution. For instance, a study on the kinetic resolution of 2-arylpiperazines has demonstrated that the use of a chiral ligand, such as (+)-sparteine, in conjunction with an organolithium reagent can effectively separate racemic mixtures. This process results in both recovered starting material and the reaction product with high enantioselectivity. acs.org Such a strategy could theoretically be adapted for the resolution of racemic this compound.

Another relevant approach is the use of chiral resolving agents to separate diastereomeric derivatives. A preparative protocol involving acylative kinetic resolution has been successfully employed for racemic 3-methyl- and 3-phenyl-3,4-dihydro-2H- nih.govnih.govbenzothiazines. researchgate.net This method utilizes chiral acyl chlorides, such as those derived from (S)-naproxen or N-protected amino acids, to form diastereomeric amides that can be separated chromatographically, followed by hydrolysis to yield the desired enantiomer with high enantiomeric excess. researchgate.net

Furthermore, advances in organocatalysis have presented general and enantioselective routes to C2-functionalized piperazines. These methods often involve the enantioselective functionalization of an aldehyde, followed by a series of reactions including reductive amination and cyclization to form the chiral piperazine ring. nih.gov While these routes can be highly effective, they can also face challenges such as potential epimerization of stereocenters during the synthesis. nih.gov

The separation of enantiomers of piperazine derivatives is frequently achieved using chiral chromatography. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving racemic mixtures of 1,4-disubstituted piperazine derivatives. The separation is influenced by factors including the nature of the substituents, lipophilicity, and steric effects, which dictate the differential interactions with the chiral stationary phase.

Table 1: Methodologies for Enantioselective Synthesis and Separation of Chiral Piperazine Derivatives

MethodologyDescriptionKey Reagents/ComponentsPotential Applicability to this compound
Kinetic Resolution A racemic mixture reacts with a chiral reagent or catalyst, leading to the preferential reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.Chiral ligands (e.g., (+)-sparteine), organolithium reagents. acs.orgApplicable for the resolution of racemic this compound.
Acylative Kinetic Resolution Formation of diastereomeric amides using a chiral acylating agent, which can then be separated.Chiral acyl chlorides (e.g., (S)-naproxen chloride, N-phthaloyl-(S)-leucine chloride). researchgate.netA viable method for separating enantiomers of this compound.
Organocatalytic Asymmetric Synthesis Building the chiral piperazine core from achiral starting materials using a small organic molecule as a chiral catalyst.Chiral amines, organocatalysts. nih.govA potential route for the direct synthesis of enantiopure this compound.
Chiral Chromatography Separation of enantiomers based on their differential interaction with a chiral stationary phase.Polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).Standard and effective method for the analytical and preparative separation of enantiomers.

Other Mechanistic Biological Studies (e.g., permeation enhancers, antiparasitic properties)

Beyond its core applications, the chemical structure of this compound suggests potential in other areas of mechanistic biological research, particularly as a permeation enhancer.

Permeation Enhancers

The oral delivery of many therapeutic agents, especially macromolecules, is hampered by their poor absorption across the intestinal epithelium. nih.gov Chemical permeation enhancers are compounds that transiently increase the permeability of the intestinal barrier, facilitating drug absorption. The 1-phenylpiperazine (B188723) scaffold has been identified as a promising molecular family for this purpose, demonstrating the ability to enhance transepithelial transport with relatively low cytotoxicity. nih.gov

A structure-function analysis of a library of 1-phenylpiperazine derivatives revealed key insights into their mechanism as intestinal permeation enhancers. The study, conducted on a Caco-2 cell model of the intestinal epithelium, found that the nature of the substitution on the phenyl ring significantly influences both the efficacy and toxicity of the compounds. nih.gov Specifically, aliphatic substitutions on the phenylpiperazine core resulted in efficacy and toxicity profiles that were comparable to or even better than the parent 1-phenylpiperazine. nih.gov This finding is directly relevant to this compound, which possesses a methyl group. Some potent derivatives, such as 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine, were found to have lower toxicity than 1-phenylpiperazine itself. nih.gov

The proposed mechanism for some permeation enhancers involves the modulation of tight junction complexes in the intestinal epithelium. For instance, 1-phenylpiperazine has been shown to interact with serotonin receptors, leading to a cascade that ultimately increases paracellular permeability. nih.gov Computational and experimental evidence for other enhancers suggests they can induce transient, fluid membrane defects, creating a "quicksand-like" environment into which polar molecules can sink and pass through the membrane. chemrxiv.org

Table 2: Effect of Phenylpiperazine Derivatives as Permeation Enhancers

CompoundSubstitutionRelative Efficacy (Calcein Permeability)Relative Cytotoxicity
1-PhenylpiperazineNoneBaselineBaseline
1-Methyl-4-phenylpiperazineAliphatic (Methyl)PotentLower than 1-phenylpiperazine
1-(4-Methylphenyl)piperazineAliphatic (Methyl)PotentLower than 1-phenylpiperazine
Hydroxylated/Aminated DerivativesHydroxyl or Primary AmineVariableSignificantly Increased

This table is a qualitative summary based on the findings from a study on phenylpiperazine derivatives. nih.gov

Antiparasitic Properties

A review of the literature did not yield specific studies investigating the antiparasitic properties of this compound. While many nitrogen-containing heterocyclic compounds form the basis of antiparasitic drugs, there is no direct evidence to date to suggest that this particular compound has been evaluated for such activity.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-phenylpiperazin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperazinone derivatives often involves aminomethylation or cyclization reactions. For example, aminomethylation of ketones with substituted piperazines under basic conditions (e.g., KOH/EtOH) can yield target compounds . Optimization may include:

  • Temperature control : Reactions are typically conducted at reflux (70–80°C) to balance reaction rate and side-product formation.
  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields in heterogeneous systems.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating pure products.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles .
  • FTIR : To identify carbonyl (C=O) and N-H stretches (1650–1750 cm1^{-1} and ~3300 cm1^{-1}, respectively).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Referencing safety data sheets (SDS) for structurally similar piperazinones (e.g., 3-(Pyridin-2-yl)piperazin-2-one):

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural conformations of this compound?

Methodological Answer: Crystallographic analysis using SHELX software (e.g., SHELXD for structure solution) can address conflicting

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O=C) to validate chair vs. boat conformations of the piperazinone ring.
  • Data deposition : Cross-validate with Cambridge Structural Database (CSD) entries to compare bond parameters.

Q. What strategies are effective for evaluating the pharmacological activity of this compound derivatives?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

  • In vitro assays : Test binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
  • Metabolic stability : Use liver microsome models (human/rat) to assess CYP450-mediated degradation.
  • Toxicity screening : MTT assays for cytotoxicity and Ames tests for mutagenicity.

Q. How can researchers resolve contradictions in experimental data during reaction optimization?

Methodological Answer: Adopt iterative qualitative analysis frameworks:

  • Factorial design : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) contributing to yield inconsistencies .
  • Analytical cross-checking : Compare HPLC purity data with 1H^1H-NMR integration to detect unaccounted impurities.
  • Peer validation : Share raw datasets (e.g., crystallographic .hkl files) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.